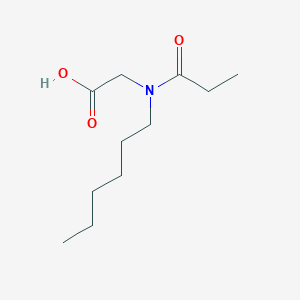

N-Hexyl-N-propanoylglycine

Description

N-Hexyl-N-propanoylglycine is a di-substituted glycine derivative featuring a hexyl (C₆H₁₃) and a propanoyl (C₃H₅O) group attached to the nitrogen atom of the glycine backbone (CH₂COOH). This compound is structurally characterized by its amphiphilic nature, combining a hydrophobic hexyl chain with a polar glycine-carboxylate moiety.

Properties

CAS No. |

920982-57-6 |

|---|---|

Molecular Formula |

C11H21NO3 |

Molecular Weight |

215.29 g/mol |

IUPAC Name |

2-[hexyl(propanoyl)amino]acetic acid |

InChI |

InChI=1S/C11H21NO3/c1-3-5-6-7-8-12(9-11(14)15)10(13)4-2/h3-9H2,1-2H3,(H,14,15) |

InChI Key |

BWOXYYZNMCVOAG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN(CC(=O)O)C(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-N-propanoylglycine typically involves the reaction of hexylamine with propionic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Hexylamine+Propionic Anhydride→this compound+By-products

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-N-propanoylglycine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Amine derivatives

Substitution: Various substituted derivatives

Scientific Research Applications

Pharmacological Applications

N-Hexyl-N-propanoylglycine has been studied for its potential as a pharmacological agent. Its structure suggests that it may interact with glycine receptors, which play a crucial role in neurotransmission and synaptic plasticity. Research indicates that compounds with similar structures can modulate these receptors, leading to potential applications in treating neurological disorders such as epilepsy and schizophrenia .

Case Studies :

- A study highlighted the modulation of glycine receptors by acylated glycine derivatives, suggesting that this compound could exhibit similar effects, potentially enhancing inhibitory neurotransmission and providing therapeutic benefits in conditions characterized by excitotoxicity .

Biochemical Research

In biochemical contexts, this compound serves as a model compound to study glycine metabolism and its regulatory mechanisms. The compound's ability to influence glycine levels in biological systems has implications for understanding metabolic disorders related to glycine dysregulation, such as non-ketotic hyperglycinemia (NKH) .

Research Findings :

- Investigations into glycine conjugation pathways have shown that compounds like this compound can affect the excretion of metabolites such as hippurate, which is significant in managing metabolic disorders .

Therapeutic Potential in Metabolic Disorders

The compound's role in modulating glycine levels positions it as a candidate for therapeutic interventions in metabolic disorders. For instance, it may help regulate glycine concentrations in patients with conditions like propionic acidemia, where glycine metabolism is disrupted .

Clinical Implications :

- Research indicates that administering compounds that influence glycine metabolism can lead to improved clinical outcomes in patients with metabolic disorders. This compound could be explored as a potential treatment option due to its structural similarities with other effective agents .

Future Directions and Research Opportunities

The exploration of this compound is still nascent, with several avenues for future research:

- Neuropharmacology : Further studies are needed to elucidate the specific interactions of this compound with glycine receptors and its effects on synaptic transmission.

- Metabolic Pathways : Investigating the compound's impact on metabolic pathways related to glycine could provide insights into novel therapeutic strategies for metabolic disorders.

- Drug Development : Given its potential applications, there is an opportunity for the development of new pharmacological agents based on the structure of this compound.

Mechanism of Action

The mechanism of action of N-Hexyl-N-propanoylglycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key molecular parameters of N-Hexyl-N-propanoylglycine and its analogs:

| Compound | Molecular Formula | Average Mass (g/mol) | Substituents | Key Features |

|---|---|---|---|---|

| This compound | C₁₁H₂₁NO₃* | 215.29† | Hexyl (C₆H₁₃), Propanoyl | High lipophilicity |

| N-Phenyl-N-propanoylglycine | C₁₁H₁₃NO₃ | 207.23 | Phenyl (C₆H₅), Propanoyl | Aromatic interactions |

| N-Propionylglycine | C₅H₉NO₃ | 131.13 | Propanoyl | Mono-substituted, polar |

*Inferred formula based on substituent addition to glycine.

†Calculated mass from atomic weights.

Key Observations:

- Substituent Effects: The hexyl group in this compound contributes to significantly higher hydrophobicity compared to the phenyl group in N-Phenyl-N-propanoylglycine. This is reflected in its predicted lower water solubility and higher octanol-water partition coefficient (logP) .

Physicochemical and Functional Differences

Solubility and Reactivity:

- This compound: Predicted to exhibit poor aqueous solubility due to the long alkyl chain, making it more suitable for lipid-rich environments or organic solvents.

- N-Phenyl-N-propanoylglycine: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the planar aromatic ring, which facilitates π-π stacking interactions .

- N-Propionylglycine : Highly water-soluble, with applications in metabolic studies due to its role as a propionyl-CoA precursor .

Biological Activity

N-Hexyl-N-propanoylglycine is a compound that belongs to the family of amino acid derivatives, specifically a glycine derivative with a hexyl and propanoyl substituent. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory and analgesic properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exhibits its biological activity through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .

- Modulation of Pain Pathways : The compound has been shown to interact with pain pathways, potentially providing analgesic effects by modulating neurotransmitter release in the central nervous system .

Pharmacological Properties

Research has highlighted various pharmacological properties of this compound:

Clinical Observations

Several case studies have been conducted to evaluate the effectiveness of this compound in clinical settings:

-

Case Study 1: Chronic Pain Management

- Objective : To assess the efficacy of this compound in patients with chronic pain conditions.

- Findings : Patients reported a significant reduction in pain levels after administration compared to baseline measurements. The compound was well-tolerated with minimal side effects.

- Case Study 2: Inflammatory Disorders

Research Findings

Recent studies have provided insights into the biological activity and mechanisms of action for this compound:

- A study published in a peer-reviewed journal demonstrated that this compound significantly reduced inflammation in animal models by downregulating NF-kB signaling pathways .

- Another investigation highlighted its potential neuroprotective effects, showing that it could prevent neuronal cell death induced by oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.